3-Methyl-5-nitropyridine-2-carboxylic acid chemical structure and properties
3-Methyl-5-nitropyridine-2-carboxylic acid chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of 3-Methyl-5-nitropyridine-2-carboxylic acid , a critical intermediate in the development of kinase inhibitors and other bioactive heterocyclic compounds.
[1][2]
Executive Summary
3-Methyl-5-nitropyridine-2-carboxylic acid (CAS: 1211578-56-1) is a functionalized pyridine scaffold characterized by a carboxylic acid at the C2 position, a methyl group at C3, and a nitro group at C5.[1] This specific substitution pattern renders it an invaluable "push-pull" building block in medicinal chemistry:
-
Electronic Properties: The electron-withdrawing nitro group at C5 and the ring nitrogen significantly decrease the electron density of the ring, making the C2-carboxylic acid highly acidic and the ring susceptible to nucleophilic attack if further derivatized (e.g., via S_NAr after reduction).
-
Steric Properties: The C3-methyl group provides an "ortho-effect," influencing the conformation of amides derived from the C2-acid, a critical feature for binding affinity in kinase pockets (e.g., JAK2, MTHFD2 inhibitors).
Chemical Identity & Physicochemical Properties[4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-Methyl-5-nitro-2-pyridinecarboxylic acid |
| Synonyms | 3-Methyl-5-nitropicolinic acid; 5-Nitro-3-methylpicolinic acid |
| CAS Number | 1211578-56-1 |
| Molecular Formula | C |
| Molecular Weight | 182.13 g/mol |
| SMILES | Cc1cc(cnc1C(=O)O)=O |
Physical Properties
| Property | Value / Description |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 150–152 °C (decomposition often observed >160 °C) |
| pKa (Acid) | ~3.5 (Predicted) – The electron-deficient ring increases acidity relative to benzoic acid. |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water; Soluble in aqueous base (as carboxylate). |
Synthetic Pathways & Methodology
The synthesis of 3-methyl-5-nitropyridine-2-carboxylic acid presents a regioselectivity challenge. The optimal route exploits the differential reactivity of alkyl groups on the pyridine ring.
Core Synthesis Route: Selective Oxidation
The most robust industrial pathway involves the nitration of 2,3-lutidine (2,3-dimethylpyridine) followed by the regioselective oxidation of the C2-methyl group.
Step 1: Nitration of 2,3-Lutidine
The 2,3-dimethylpyridine substrate undergoes electrophilic aromatic substitution. The directing effects of the two methyl groups and the ring nitrogen favor the C5 position (beta to nitrogen, para to C2-methyl).
-
Reagents: Fuming HNO
, conc. H SO . -
Conditions: 0 °C to 60 °C.
-
Mechanism: Formation of the nitronium ion (NO
) followed by attack at C5. -
Product: 2,3-Dimethyl-5-nitropyridine.
Step 2: Regioselective Oxidation
This is the critical step. Methyl groups at the
-
Reagents: Selenium Dioxide (SeO
) in dioxane/water or Potassium Permanganate (KMnO ) (controlled equivalents). -
Protocol Insight: SeO
is preferred for stopping at the aldehyde or acid stage without over-oxidizing the C3-methyl. If KMnO is used, temperature control is vital to prevent the formation of 5-nitro-2,3-pyridinedicarboxylic acid.
Synthesis Pathway Diagram
Figure 1: Synthetic route from commercially available 2,3-lutidine to the target acid via regioselective oxidation.
Experimental Protocols
Laboratory Scale Preparation (Representative Protocol)
Note: This protocol is synthesized from standard methodologies for nitropicolinic acids.
A. Nitration Stage:
-
Charge a reactor with 2,3-dimethylpyridine (1.0 eq) and cool to 0–5 °C.
-
Add conc. H
SO (5.0 eq) dropwise, maintaining temperature <10 °C. -
Slowly add fuming HNO
(1.5 eq) via addition funnel. -
Warm to 60 °C and stir for 3–4 hours. Monitor by TLC/LCMS.
-
Workup: Pour onto crushed ice. Neutralize with NH
OH to pH 8. Filter the yellow precipitate (2,3-dimethyl-5-nitropyridine). Recrystallize from ethanol.
B. Oxidation Stage:
-
Dissolve 2,3-dimethyl-5-nitropyridine (1.0 eq) in a mixture of pyridine/water (4:1).
-
Add Selenium Dioxide (1.5 eq) and heat to reflux (100 °C) for 12 hours.
-
Workup: Filter hot to remove Selenium metal. Concentrate the filtrate.
-
Adjust pH to 2–3 with 1N HCl to precipitate the carboxylic acid.
-
Purification: Recrystallize from water or MeOH/EtOAc.
Quality Control Parameters
-
1H NMR (DMSO-d
): Expected signals at ~2.6 (s, 3H, CH ), ~8.6 (d, 1H, Ar-H), ~9.2 (d, 1H, Ar-H), ~13.5 (br s, 1H, COOH). -
HPLC Purity: >95% required for pharmaceutical use. Major impurity is the 2,3-dicarboxylic acid (over-oxidation).
Applications in Drug Discovery
Amide Coupling (Kinase Inhibitors)
The primary utility of this acid is as a "cap" or core scaffold in small molecule inhibitors. The carboxylic acid is activated and coupled to amines.
-
Activation: Standard coupling reagents (HATU, TBTU, EDC) work well.
-
Thionyl Chloride Warning: Converting this acid to the acid chloride using SOCl
is effective but requires care; the electron-deficient ring makes the carbonyl carbon highly electrophilic, but the product is moisture sensitive.
MTHFD2 Inhibitors
Recent research (e.g., Gustafsson et al.) utilizes this scaffold to target MTHFD2 (cancer metabolism target). The 3-methyl group restricts rotation around the amide bond, locking the inhibitor in a bioactive conformation.
Decarboxylation Reactions
Like many picolinic acids, 3-methyl-5-nitropyridine-2-carboxylic acid is susceptible to thermal decarboxylation.
-
Reaction: Heating >150 °C leads to 3-methyl-5-nitropyridine .
-
Utility: This can be a side reaction during high-temperature amide couplings. Avoid temperatures >120 °C without activation.
Derivatization Workflow
Figure 2: Primary derivatization pathways for drug development.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Nitro Compounds: While this specific compound is stable, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over long periods.
References
-
Synthesis of MTHFD2 Inhibitors: Gustafsson, R., et al. "Crystal Structure of the Emerging Cancer Target MTHFD2 in Complex with a Substrate-Based Inhibitor." Cancer Research, 2017. Link
-
Nitration Protocols: Baumgarten, H. E., et al. "Synthesis of 3- and 5-Nitro-2-picoline and Derivatives." Journal of the American Chemical Society, 1952. Link
-
Decarboxylation Kinetics: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." Canadian Journal of Chemistry, 1972. Link
-
Oxidation Methodology: "Selective Oxidation of Methylpyridines." BenchChem Technical Notes. Link
-
Patent Application: "2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy." US Patent 11,504,368, 2022. (Cites use of 3-methyl-5-nitropyridine-2-carboxylic acid as intermediate).[2][3] Link
